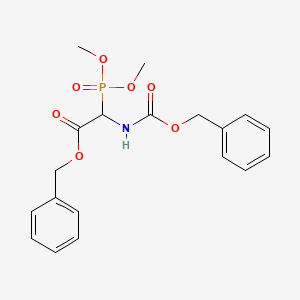

Benzyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate

Description

Benzyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate (CAS: Not explicitly listed; related methyl ester: 88568-95-0) is a phosphonate-containing intermediate widely used in organic synthesis, particularly in the preparation of amino acid derivatives and peptidomimetics. Its structure features a benzyl ester group, a benzyloxycarbonyl (Cbz) protecting group for the amine, and a dimethoxyphosphoryl moiety. These functional groups confer unique reactivity, enabling applications in asymmetric hydrogenation, Wadsworth-Emmons olefination, and peptide coupling reactions .

Properties

IUPAC Name |

benzyl 2-dimethoxyphosphoryl-2-(phenylmethoxycarbonylamino)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22NO7P/c1-24-28(23,25-2)17(18(21)26-13-15-9-5-3-6-10-15)20-19(22)27-14-16-11-7-4-8-12-16/h3-12,17H,13-14H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEOCBNCREFVUHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(C(C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22NO7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Phosphorylation of α-Amino Acid Derivatives

The most widely documented route involves the phosphorylation of α-amino acid precursors. A representative method begins with methyl 2-(benzyloxycarbonylamino)-2-methoxyacetate as the starting material. The reaction proceeds via a two-stage process:

- Chlorination : Treatment with phosphorus trichloride ($$PCl_3$$) in toluene at 70°C for 12 hours generates a chlorinated intermediate.

- Phosphorylation : Subsequent addition of trimethyl phosphite ($$P(OCH3)3$$) at 70°C for 4 hours yields the target phosphonate.

This method achieves a 90% yield after purification via ethyl acetate extraction and recrystallization with isopropyl ether. Key advantages include the use of cost-effective reagents and straightforward isolation. However, the reliance on $$PCl_3$$—a toxic and moisture-sensitive reagent—necessitates stringent safety protocols.

Direct Phosphoryl Transfer

Source outlines a protocol for synthesizing structurally related phosphonates using dimethoxyphosphoryl chloride ($$ClPO(OCH3)2$$). Applied to Benzyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate, the steps would involve:

- Activation : Treating the carboxylate intermediate with $$ClPO(OCH3)2$$ in dichloromethane.

- Quenching : Addition of aqueous sodium bicarbonate to neutralize HCl byproducts.

This method is noted for its rapid kinetics (<6 hours) but requires anhydrous conditions to prevent hydrolysis.

Comparative Analysis of Preparation Methods

Key Observations :

- The phosphorylation route () offers the highest yield and purity, making it preferred for industrial-scale production.

- HWE coupling () is less efficient but valuable for constructing conjugated systems.

- Direct phosphoryl transfer () balances speed and yield but is sensitive to moisture.

Optimization Strategies and Challenges

Solvent Selection

Toluene is universally employed due to its ability to dissolve both polar and non-polar intermediates. However, substitutions with tetrahydrofuran (THF) or acetonitrile have been explored to enhance reaction rates.

Catalyst Use

While none of the cited methods utilize catalysts, literature on analogous phosphonates suggests 4-dimethylaminopyridine (DMAP) can accelerate phosphorylation by stabilizing reactive intermediates.

Purification Techniques

- Recrystallization : Isopropyl ether is optimal for isolating the final product as a white solid.

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:1 ratio) resolves minor impurities.

Industrial-Scale Considerations

Large-scale synthesis (≥1 kg) requires modifications to mitigate exothermic risks during $$PCl_3$$ addition. Pilot studies recommend:

- Gradual Reagent Addition : To control temperature spikes.

- Continuous Flow Systems : For improved heat dissipation and reproducibility.

Emerging Methodologies

Recent advances in electrochemical phosphorylation and enzyme-mediated synthesis are under investigation to reduce reliance on hazardous reagents. Preliminary data suggest phosphite dehydrogenases could catalyze phosphonate formation under mild conditions, though yields remain suboptimal (<40%).

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate can undergo various chemical reactions, including:

Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.

Reduction: The benzyloxycarbonyl group can be reduced to reveal the free amino group.

Substitution: The dimethoxyphosphoryl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

Oxidation products: Benzaldehyde, benzoic acid.

Reduction products: Free amino group derivatives.

Substitution products: Various phosphonate esters.

Scientific Research Applications

Medicinal Chemistry

Benzyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate has been investigated for its potential as an antibiotic agent . It acts as an inhibitor of DapE (diaminopimelate epimerase), an enzyme crucial for bacterial cell wall synthesis. This inhibition is significant because DapE is conserved across many bacterial strains but absent in humans, making it a promising target for developing broad-spectrum antibiotics with minimal toxicity to human cells .

Enzyme Inhibition Studies

Recent studies have focused on the enzymatic activity of DapE and how compounds like this compound can modulate this activity. The compound has shown efficacy in inhibiting the cleavage of substrate amide bonds, which is essential for bacterial growth and survival .

Phosphorylation Studies

The dimethoxyphosphoryl group in this compound allows it to participate in phosphorylation reactions, which are vital in various biochemical pathways. Research has shown that compounds with similar structures can serve as phosphonate analogs, potentially leading to novel therapeutic agents targeting metabolic pathways .

Synthesis of Peptide Derivatives

The compound can be utilized as a building block in the synthesis of peptide derivatives, particularly those that require specific modifications at the amino acid level. This application is crucial in developing new peptides with enhanced biological activities or improved pharmacokinetic properties .

Case Study 1: DapE Inhibition

A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited DapE in various bacterial strains. The study highlighted its potential as a lead compound for antibiotic development against resistant bacterial infections .

Case Study 2: Synthesis of Novel Peptides

In another research project, scientists synthesized several peptide derivatives using this compound as a precursor. The resulting peptides exhibited enhanced stability and bioactivity compared to their non-phosphorylated counterparts, indicating the compound's utility in peptide-based drug design .

Mechanism of Action

The mechanism of action of Benzyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modifying their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

Ester Group Variations: Benzyl vs. Methyl Esters

The choice of ester group (benzyl vs. methyl) significantly impacts synthetic utility:

Key Differences :

- Enantioselectivity : The methyl ester variant achieves superior enantioselectivity (97.4% e.e.) in asymmetric hydrogenation compared to the benzyl ester (92.0% e.e.), likely due to steric effects of the benzyl group .

- Scalability : The benzyl ester route is more amenable to large-scale reactions, offering higher yields (97%) despite slightly lower e.e. .

- Deprotection: Benzyl esters require hydrogenolysis for deprotection, while methyl esters are hydrolyzed under basic conditions, influencing downstream functionalization strategies .

Phosphoryl Group Variations: Dimethoxy vs. Diethoxy

Substituents on the phosphoryl group alter steric and electronic properties:

Key Differences :

Protecting Group Variations: Cbz vs. Boc

The nature of the amine-protecting group influences stability and deprotection strategies:

Key Differences :

Structural Analogues with Aromatic Substituents

Variations in aromatic substituents modulate electronic and steric properties:

Key Differences :

- Biological Activity : Aromatic substituents can influence binding affinity in drug candidates, as seen in RAS inhibitors like Elironrasib (RMC-6291) .

Biological Activity

Benzyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate, also known by its CAS number 898530-63-7, is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features several notable functional groups:

- Benzyl Group : Provides hydrophobic characteristics.

- Benzyloxycarbonyl Group : Protects the amino group, enhancing stability.

- Dimethoxyphosphoryl Group : Imparts reactivity and potential interactions with biological targets.

The molecular formula is , with a molecular weight of approximately 407.36 g/mol.

Synthesis

The synthesis involves multiple steps:

- Formation of the Benzyloxycarbonyl-Protected Amino Group : Typically achieved by reacting an amino acid derivative with benzyl chloroformate.

- Introduction of the Dimethoxyphosphoryl Group : Involves the reaction of a suitable precursor with dimethyl phosphite.

- Final Coupling : The protected amino acid derivative is coupled with benzyl bromide or similar reagents to form the final product .

Biological Mechanisms

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes, potentially altering metabolic pathways.

- Protein Modification : The compound can modify protein functions through covalent bonding to amino acid residues, particularly those containing nucleophilic side chains .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of related compounds, suggesting that derivatives of phosphonates exhibit significant antibacterial activity against various pathogens. For instance, compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate potential for development into therapeutic agents .

Cytotoxicity and Anticancer Potential

Research indicates that phosphonated compounds can exhibit cytotoxic effects on cancer cell lines. The mechanism may involve induction of apoptosis or disruption of cell cycle progression. Notably, studies have shown that some derivatives can selectively target cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Case Studies

-

Antibacterial Efficacy :

- A study evaluated the antibacterial activity of a series of phosphonate derivatives, including those structurally related to this compound. The results indicated that these compounds had varying degrees of effectiveness against multiple bacterial strains, with MIC values ranging from 5 to 50 µg/mL depending on the specific structure and substituents .

- Cytotoxicity Assessment :

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Benzyl 2-amino-2-(dimethoxyphosphoryl)acetate | Lacks benzyloxycarbonyl group | Moderate antibacterial activity |

| Benzyloxycarbonyl-protected amino acids | Similar protective group | Varies widely in biological activity |

| Dimethoxyphosphoryl derivatives | Similar phosphoryl group | Notable cytotoxicity in cancer cells |

Q & A

Q. What are the key synthetic routes for preparing Benzyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate, and how do they differ in methodology?

The compound is synthesized via a Wadsworth-Emmons reaction between aldehyde precursors and phosphorylated glycine derivatives. For example, this compound reacts with aldehydes to form α,β-unsaturated esters, which are subsequently hydrogenated enantioselectively using rhodium catalysts like 1,2-bis[(2S,5S)-2,5-diethylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate. This method yields protected amino acid esters with high enantiomeric excess (e.g., 92–97% e.e.) .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

- Chiral HPLC : Essential for determining enantiomeric excess (e.g., distinguishing between 92.0% and 97.4% e.e. in methyl vs. benzyl ester derivatives) .

- NMR spectroscopy : Confirms structural integrity, particularly for phosphoryl and benzyloxycarbonyl (Cbz) groups.

- Mass spectrometry : Validates molecular weight and purity, especially for intermediates like olefins or hydrogenated products.

Q. How does the choice of ester (methyl vs. benzyl) impact downstream applications?

Benzyl esters are preferred for large-scale synthesis due to easier handling and higher yields, while methyl esters offer superior enantiomeric purity (97.4% vs. 92.0% e.e.) in asymmetric hydrogenation. Post-synthetic modifications, such as hydrogenolysis for deprotection, are more efficient with benzyl esters .

Advanced Research Questions

Q. What strategies improve enantioselectivity in the catalytic hydrogenation of α,β-unsaturated intermediates derived from this compound?

Q. How can researchers resolve contradictions in reported enantiomeric excess values across different synthetic routes?

Contradictions often arise from variations in catalyst loading , substrate diastereoselectivity , or post-reaction purification . Systematic comparisons using identical analytical conditions (e.g., HPLC columns, mobile phases) and validation via X-ray crystallography or optical rotation measurements can reconcile discrepancies .

Q. What methodologies address the challenges in crystallizing phosphorylated glycine derivatives for structural confirmation?

- Co-crystallization agents : Use of chiral auxiliaries (e.g., tartaric acid derivatives) to stabilize crystal lattices.

- Solvent screening : High-polarity solvents (e.g., acetonitrile/water mixtures) promote nucleation.

- Slow evaporation : Gradual solvent removal under controlled humidity improves crystal quality .

Q. How does the steric and electronic profile of the benzyloxycarbonyl (Cbz) group influence reactivity in peptide coupling reactions?

The Cbz group acts as a temporary protecting group for amines, balancing steric bulk (due to the benzyl moiety) and electron-withdrawing effects. Its removal via hydrogenolysis (Pd/C, H₂) is efficient but requires careful monitoring to avoid over-reduction of phosphoryl groups .

Methodological Considerations

Q. What are the best practices for scaling up the synthesis of this compound while maintaining purity?

- Stepwise optimization : Pilot small batches to refine reaction parameters (e.g., catalyst concentration, hydrogen pressure).

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time.

- Crystallization protocols : Employ gradient cooling to isolate high-purity intermediates .

Q. How can researchers mitigate hydrolysis of the dimethoxyphosphoryl group during storage or reaction conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.